Cas no 184103-74-0 (Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-)

Technical Introduction: trans-1-Amino-3-methylcyclobutanecarboxylic acid is a chiral cyclobutane derivative with a carboxyl group and an amino substituent in a trans configuration relative to the methyl group. This structurally constrained scaffold is of interest in medicinal chemistry and peptide research due to its rigid ring system, which can influence conformational properties and enhance metabolic stability. The trans stereochemistry provides distinct spatial orientation, making it valuable for studying structure-activity relationships or designing bioactive compounds. Its functional groups allow for further derivatization, facilitating applications in asymmetric synthesis or as a building block for peptidomimetics. The compound’s defined stereochemistry and versatility underscore its utility in synthetic and pharmaceutical research.
Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans- structure
184103-74-0 structure
Product Name:Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-
CAS No:184103-74-0
MF:C6H11NO2
MW:129.157041788101
CID:114250
PubChem ID:23958158
Update Time:2025-06-07

Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-
    • Cyclobutanecarboxylic acid, 1-amino-3-methyl-, trans- (9CI)
    • 1-amino-3-methylcyclobutane-1-carboxylic acid
    • SY343883
    • cis-1-Amino-3-methylcyclobutanecarboxylic acid
    • MFCD28955639
    • 1932254-18-6
    • Cis-1-amino-3-methylcyclobutane-1-carboxylic acid
    • Biomol-NT_000171
    • SY321798
    • PS-17179
    • E79937
    • (1s,3r)-1-amino-3-methylcyclobutane-1-carboxylic acid
    • 1694344-90-5
    • SCHEMBL12744370
    • trans-1-Amino-3-methylcyclobutanecarboxylic acid
    • PS-16356
    • EN300-396789
    • cis-1-amino-3-methyl-cyclobutanecarboxylic acid
    • SCHEMBL15257505
    • trans-1-amino-3-methyl-cyclobutanecarboxylic acid
    • 184103-74-0
    • (1r,3s)-1-amino-3-methylcyclobutane-1-carboxylic acid
    • E79938
    • CS-0056985
    • PS-16357
    • starbld0018431
    • AKOS023844685
    • SB22321
    • MFCD30064741
    • F86016
    • BPBio1_001134
    • 1-amino-3-methyl-cyclobutanecarboxylic acid
    • Inchi: 1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+
    • InChI Key: KYEVJUNRHIMXRP-SJEUGXSHSA-N
    • SMILES: [C@]1(N)(C(O)=O)C[C@@H](C)C1

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 63.3Ų

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Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans- Suppliers

Amadis Chemical Company Limited
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(CAS:184103-74-0)Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-
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Quantity:100mg/250mg/500mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:40
Price ($):293/470/784/1174/3524
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Additional information on Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-

Trans-1-Amino-3-Methylcyclobutanecarboxylic Acid (CAS No. 184103-74-0): An Overview of Its Properties, Applications, and Recent Research

Trans-1-Amino-3-methylcyclobutanecarboxylic acid (CAS No. 184103-74-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This article provides a comprehensive overview of its chemical properties, applications, and the latest research findings.

Chemical Structure and Properties

Trans-1-Amino-3-methylcyclobutanecarboxylic acid is a cyclic amino acid with a four-membered ring structure. The presence of the amino and carboxylic acid functional groups, along with the methyl substituent, imparts unique chemical properties to this compound. The trans configuration of the amino and methyl groups ensures that the molecule is planar, which can influence its reactivity and biological activity.

The compound is known for its high thermal stability and solubility in polar solvents such as water and methanol. These properties make it an attractive candidate for various synthetic transformations and biological studies. Additionally, its ability to form stable salts with various counterions further expands its utility in different applications.

Synthetic Routes

The synthesis of trans-1-amino-3-methylcyclobutanecarboxylic acid has been extensively studied, with several efficient methods reported in the literature. One common approach involves the cycloaddition of a suitable diene with a dienophile followed by functional group transformations to introduce the amino and carboxylic acid moieties. Another method involves the ring-closing metathesis (RCM) of an appropriate diene precursor, which can be subsequently modified to yield the desired product.

Recent advancements in asymmetric synthesis have also led to the development of enantioselective routes for the preparation of this compound. These methods not only improve the yield but also ensure high enantiomeric purity, which is crucial for pharmaceutical applications where chirality plays a significant role in biological activity.

Biological Activity and Pharmaceutical Applications

Trans-1-Amino-3-methylcyclobutanecarboxylic acid has shown promising biological activity in various studies. Its unique structure makes it a potential lead compound for drug discovery efforts targeting specific biological pathways. For instance, it has been investigated for its anti-inflammatory properties due to its ability to modulate key enzymes involved in inflammatory responses.

In addition to anti-inflammatory activity, this compound has also been studied for its potential as an antiviral agent. Research has shown that it can inhibit viral replication by interfering with viral protein synthesis or assembly processes. These findings have opened up new avenues for developing novel antiviral therapies.

Mechanistic Studies

To better understand the biological mechanisms underlying the activity of trans-1-amino-3-methylcyclobutanecarboxylic acid, several mechanistic studies have been conducted. These studies have utilized advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations to elucidate the interactions between this compound and its biological targets.

The results from these studies have provided valuable insights into the binding modes and conformational changes induced by this compound in target proteins. This information is crucial for optimizing its structure to enhance potency and selectivity, which are key considerations in drug design.

Clinical Trials and Future Prospects

The promising preclinical data on trans-1-amino-3-methylcyclobutanecarboxylic acid have led to its evaluation in early-stage clinical trials. These trials aim to assess its safety, tolerability, and efficacy in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses.

Further clinical trials are underway to explore its potential as a treatment for various conditions such as chronic inflammatory diseases and viral infections. The ongoing research is expected to provide more comprehensive data on its therapeutic profile and pave the way for its potential approval as a new drug candidate.

Conclusion

Trans-1-Amino-3-methylcyclobutanecarboxylic acid (CAS No. 184103-74-0) is a multifaceted compound with a wide range of applications in chemistry and biology. Its unique chemical structure, coupled with its promising biological activity, makes it an exciting area of research. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it holds great potential for future developments in drug discovery and materials science.

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Amadis Chemical Company Limited
(CAS:184103-74-0)Cyclobutanecarboxylicacid, 1-amino-3-methyl-, trans-
A1226819
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g
Price ($):293/470/784/1174/3524
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